Dithioketale

Dithioketals, also known as dithiocarbonyl compounds, are a class of organic sulfur-containing compounds with the general formula R₂C=S=O. They play a crucial role in synthetic chemistry and have diverse applications due to their unique structural characteristics. Dithioketals can be prepared from ketones and thiourea or carbon disulfide through various chemical reactions such as condensation, addition, and substitution. These compounds are often used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers due to their ability to facilitate cyclization and ring-opening reactions. Additionally, they exhibit interesting reactivity towards nucleophiles, making them valuable tools for medicinal chemistry and organic transformations.

Dithioketals can also be employed as ligands in coordination chemistry, acting as bridging or monodentate ligands depending on the specific structure. Their thioether groups allow for versatile functionalization, enabling their use in a wide range of applications from catalysis to drug discovery. Due to their reactive nature and structural flexibility, dithioketals continue to be of great interest to researchers across multiple disciplines within chemistry.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

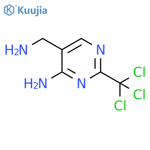

|

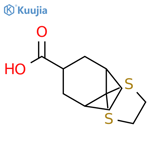

spirobicyclo3.2.1octane-8,2'-1,3dithiolane-3-carboxylic acid | 956437-13-1 | C11H16O2S2 |

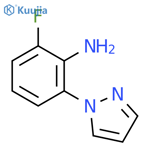

|

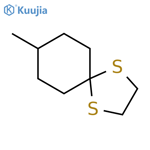

8-methyl-1,4-dithiaspiro[4.5]decane | 41158-95-6 | C9H16S2 |

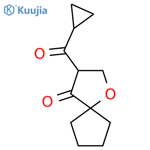

|

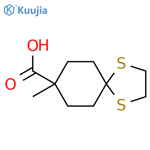

8-Methyl-1,4-dithiaspiro[4.5]decane-8-carboxylic acid | 1706447-86-0 | C10H16O2S2 |

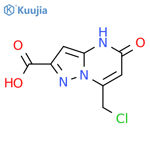

|

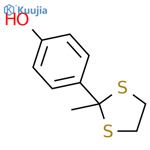

4-(2-Methyl-1,3-dithiolan-2-yl)benzenol | 22068-57-1 | C10H12OS2 |

|

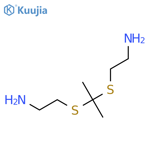

acetone-[bis-(2-amino-ethyl)-dithioacetal] | 22907-30-8 | C7H18N2S2 |

|

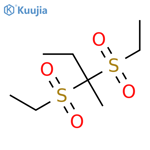

Butane,2,2-bis(ethylsulfonyl)- | 76-20-0 | C8H18O4S2 |

|

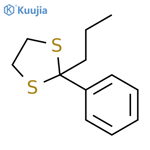

1,3-Dithiolane,2-phenyl-2-propyl- | 5769-03-9 | C12H16S2 |

|

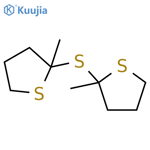

Thiophene, 2,2'-thiobis[tetrahydro-2-methyl- | 62308-53-6 | C10H18S3 |

|

Cyclobutane,1,1-bis(ethylsulfonyl)- | 6330-45-6 | C8H16O4S2 |

|

6,10-Dithiaspiro[4.5]decan-2-ol | 156536-24-2 | C8H14OS2 |

Verwandte Literatur

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871

-

3. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

-

R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716

Empfohlene Lieferanten

-

Nanjing jingzhu bio-technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte